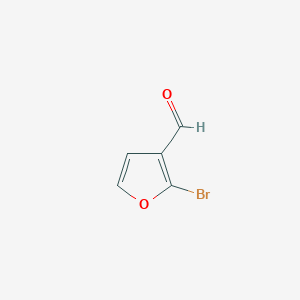

2-Bromofuran-3-carbaldehyde

Description

The exact mass of the compound 2-Bromofuran-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromofuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromofuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-5-4(3-7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITDMCVJWXMMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626298 | |

| Record name | 2-Bromofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223557-24-2 | |

| Record name | 2-Bromofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromofuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Elusive 2-Bromofuran-3-carbaldehyde: Chemical Properties, Stability Paradigms, and Synthetic Workarounds

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary: The Stability Paradox

In the realm of heterocyclic chemistry and the development of π-extended oligomers, halogenated furan-carbaldehydes serve as critical building blocks. However, 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) presents a unique paradox. While it is heavily cataloged in cheminformatics databases and theoretical libraries, it is practically a "chemical ghost."

As documented in comprehensive synthetic studies published in , researchers have explicitly noted that "2-bromofuran-3-carbaldehyde is an unknown compound and all synthetic procedures attempted failed to give this product"[1]. This technical guide dissects the physicochemical causality behind this instability and provides a field-proven, self-validating experimental workflow to bypass the isolation of this highly unstable intermediate.

Physicochemical Profiling & Cheminformatics

Despite the inability to isolate the compound under standard bench conditions, its theoretical and computed properties are well-established. The following table summarizes the quantitative data critical for understanding its reactivity profile, sourced from [2].

| Property | Value / Description |

| IUPAC Name | 2-bromofuran-3-carbaldehyde |

| CAS Number | 223557-24-2 |

| Molecular Formula | C₅H₃BrO₂ |

| Molar Mass | 174.98 g/mol |

| Monoisotopic Mass | 173.93164 Da |

| XLogP3 (Lipophilicity) | 1.5 |

| Topological Polar Surface Area (TPSA) | 30.2 Ų |

| Hazard Classification (GHS) | Combustible liquid; Harmful if swallowed/inhaled; Skin/Eye Irritant[2] |

Mechanistic Insights: Why Does Isolation Fail?

To understand why traditional synthesis fails, we must analyze the electronic push-pull dynamics of the furan ring. Furan is an electron-rich, highly acid-sensitive heteroaromatic system.

-

Electronic Tension: Placing a bulky, highly polarizable bromine atom at the C2 position alongside a strongly electron-withdrawing formyl group (-CHO) at the C3 position creates extreme steric and electronic strain.

-

Nucleophilic Susceptibility: The C2-Br bond in this specific microenvironment becomes highly susceptible to spontaneous cleavage or unwanted nucleophilic attack.

-

Acid-Catalyzed Degradation: Traditional formylation techniques (e.g., Vilsmeier-Haack reactions on 2-bromofuran) require an acidic workup to hydrolyze the iminium intermediate. Furans with leaving groups are notoriously prone to acid-catalyzed ring-opening and rapid polymerization under these conditions[3].

Mechanistic degradation of 2-bromofuran-3-carbaldehyde under standard acidic conditions.

Validated Experimental Workflow: In-Situ Trapping

Because isolating the free 2-bromofuran-3-carbaldehyde is chemically unviable[1], advanced synthetic protocols must rely on in-situ generation and immediate trapping . The following protocol utilizes an acetal-protection strategy combined with Directed Ortho-Metalation (DoM) to bypass the unstable intermediate entirely.

Step-by-Step Methodology: Acetal-Protected Cross-Coupling

-

Step 1: Acetalization of 3-Furaldehyde

-

Procedure: Reflux 3-furaldehyde (1.0 eq) with ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid in toluene using a Dean-Stark apparatus until water evolution ceases.

-

Causality: The free aldehyde is highly electrophilic and incompatible with strong bases. The resulting 1,3-dioxolane acetal acts as both a robust protecting group and a directing group for the subsequent lithiation.

-

-

Step 2: Directed Ortho-Metalation (DoM)

-

Procedure: Cool the protected furan to -78°C in anhydrous THF under argon. Add Lithium Diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour.

-

Causality: LDA is utilized instead of n-BuLi to prevent unwanted nucleophilic addition. The acetal oxygen coordinates with the lithium ion, directing the deprotonation exclusively to the C2 position.

-

-

Step 3: Electrophilic Bromination

-

Procedure: Quench the lithiated intermediate with 1,2-dibromotetrafluoroethane (1.2 eq) at -78°C, then allow to warm to room temperature.

-

Causality: 1,2-dibromotetrafluoroethane is selected over elemental bromine (Br₂) because it is a milder, non-oxidizing electrophilic bromine source, preventing the oxidative destruction of the furan ring.

-

-

Step 4: In-Situ Cross-Coupling (The Workaround)

-

Procedure: Do not deprotect the acetal. Directly subject the crude 2-bromo-3-furaldehyde acetal to Palladium-catalyzed Direct Heteroarylation (DHA) or Suzuki-Miyaura coupling with the desired boronic acid.

-

Causality: By performing the cross-coupling directly on the acetal, the highly unstable 2-bromofuran-3-carbaldehyde intermediate is completely bypassed[1].

-

-

Step 5: Late-Stage Deprotection

-

Procedure: Treat the resulting cross-coupled oligomer with a mild Lewis acid (e.g., Amberlyst-15 resin) in wet acetone to unveil the aldehyde.

-

Causality: Acidic hydrolysis is performed only after the labile bromine has been replaced by a stable aryl/heteroaryl group, yielding the functionalized product without degradation.

-

Step-by-step synthetic workflow bypassing the unstable aldehyde via late-stage deprotection.

Conclusion

The pursuit of 2-Bromofuran-3-carbaldehyde highlights a critical lesson in synthetic chemistry: theoretical existence does not guarantee practical isolation. By understanding the mechanistic causality behind its acid-sensitivity and electronic instability, researchers can deploy intelligent workarounds—such as acetal-directed metalation coupled with late-stage deprotection—to successfully utilize this scaffold in the synthesis of advanced π-extended materials.

References

-

2-Bromofuran-3-carbaldehyde | CID 22503568 , PubChem, National Center for Biotechnology Information, National Institutes of Health.[2] URL:[Link]

-

One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers , Organic Letters, American Chemical Society (ACS) Publications.[1] URL:[Link]

-

2-Bromofuran Chemical Properties, Stability, and Reactivity , ChemSrc Database.[3] URL:[Link]

Sources

Molecular Structure and Reactivity Profile of 2-Bromofuran-3-carbaldehyde: Overcoming Synthetic Bottlenecks in π-Extended Heterocycles

Executive Summary

2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) is a highly desirable but notoriously elusive building block in organic synthesis. It serves as a critical linchpin for the construction of "bent" π-extended furan-thiophene oligomers and furo[3,2-c]pyridines. Despite its immense theoretical utility in materials science and medicinal chemistry, isolating this compound has proven exceptionally difficult. The inherent electronic properties of the furan ring drive rapid decomposition or misdirected regioselectivity, leading recent literature to classify it as an "unknown compound" where all traditional synthetic procedures fail . This whitepaper dissects the mechanistic bottlenecks preventing its isolation and provides a self-validating, continuous in situ protocol to harness its reactivity.

Molecular Architecture and Physicochemical Parameters

The instability of 2-bromofuran-3-carbaldehyde is fundamentally rooted in its push-pull electronic configuration. The furan oxygen exerts a strong electron-donating mesomeric effect (+M), which is counteracted by the electron-withdrawing formyl group (-M) at the C3 position. Concurrently, the bulky bromine atom at C2 introduces significant steric strain while serving as a prime leaving group for cross-coupling reactions.

Quantitative Data Summary

| Property | Value | Source |

| IUPAC Name | 2-Bromofuran-3-carbaldehyde | PubChem |

| CAS Number | 223557-24-2 | PubChem |

| Molecular Formula | C5H3BrO2 | PubChem |

| Molecular Weight | 174.98 g/mol | PubChem |

| XLogP3 (Predicted) | 1.5 | PubChem |

| Topological Polar Surface Area | 30.2 Ų | PubChem |

The Synthetic Paradox: Mechanistic Bottlenecks

Traditional batch synthesis of 2-bromofuran-3-carbaldehyde fails due to unavoidable regiochemical misdirection and intermediate instability. Nitti et al. (2020) explicitly noted that attempts to synthesize this compound for Direct Heteroarylation (DHA) cross-aldol cascades failed entirely, preventing the comparison of linear and bent annulation products .

The causality behind these failures is mapped below:

-

Electrophilic Aromatic Bromination: Starting from 3-furaldehyde, the C3-formyl group directs incoming electrophiles to the meta position (C5). Consequently, standard bromination yields 5-bromofuran-3-carbaldehyde.

-

Vilsmeier-Haack Formylation: Attempting to formylate 2-bromofuran directs the formyl group to the highly nucleophilic, less sterically hindered C5 position, yielding 5-bromofuran-2-carbaldehyde.

-

Halogen-Metal Exchange: Treating 2,3-dibromofuran with n-BuLi triggers exchange at the more acidic C2 position. Quenching with DMF yields 3-bromofuran-2-carbaldehyde.

Mechanistic bottlenecks preventing the synthesis of 2-bromofuran-3-carbaldehyde via traditional routes.

Reactivity Profile and Downstream Annulations

While isolation is nearly impossible, the molecule is a highly reactive powerhouse when generated and consumed in situ. Its primary utility lies in palladium-catalyzed cascade reactions:

-

Direct Heteroarylation (DHA): The C2-bromine allows for regiospecific direct arylation, which drives subsequent cross-aldol condensation at the C3-formyl to form extended aromatic scaffolds .

-

Sequential Coupling-Imination-Annulation: Flow chemistry databases document its successful in situ use. Reacting 2-bromofuran-3-carbaldehyde with phenylacetylene and an amine source under Pd-catalysis yields 4-phenylfuro[3,2-c]pyridine in up to 82% yield . The reaction initiates via Sonogashira coupling at C2, followed by imine formation at C3, and rapid cyclization.

Self-Validating Experimental Protocol: In Situ Trapping Workflow

To overcome the isolation bottleneck, we deploy a cryogenic Directed ortho-Lithiation (DoM) strategy coupled with immediate in situ trapping. This self-validating system bypasses the decomposition of the free aldehyde.

Proposed continuous or one-pot workflow for in situ generation and immediate consumption.

Step-by-Step Methodology

Step 1: Acetalization

-

Procedure: Protect 3-furaldehyde using ethylene glycol (1.2 eq) and catalytic p-TsOH in refluxing toluene using a Dean-Stark trap.

-

Causality: The acetal removes the electrophilic nature of the aldehyde and serves as a weak directing group to force subsequent lithiation to the C2 position.

Step 2: Cryogenic Lithiation

-

Procedure: Dissolve the acetal in anhydrous THF. Cool strictly to -78 °C. Add 1.05 eq of n-BuLi dropwise over 30 minutes.

-

Causality: Temperatures must remain strictly below -78 °C. Furan-2-lithio species are highly prone to base-catalyzed electrocyclic ring-opening at warmer temperatures.

-

Self-Validation (QC): Quench a 0.1 mL aliquot with D₂O. Analyze via GC-MS. A mass shift of +1 Da confirms quantitative C2-lithiation before proceeding.

Step 3: Bromination Quench

-

Procedure: Add a pre-cooled solution of CBr₄ (1.1 eq) in THF at -78 °C.

-

Causality: CBr₄ is explicitly chosen over Br₂. Br₂ generates HBr as a byproduct, which would prematurely cleave the acetal protecting group in the reactor and trigger rapid polymerization of the furan ring.

Step 4: In Situ Deprotection & Annulation

-

Procedure: Instead of executing an aqueous workup, add Amberlyst-15 acidic resin directly to the cold mixture and warm to 0 °C to deprotect the aldehyde. Filter the mixture directly into a secondary reactor containing Pd(PPh₃)₄ (5 mol%), CuI (2 mol%), phenylacetylene (1.2 eq), and tert-butylamine. Heat to 80 °C.

-

Causality: Bypassing the isolation of the free 2-bromofuran-3-carbaldehyde prevents its decomposition. The immediate Sonogashira coupling at the C2-bromine stabilizes the intermediate, driving the cascade toward the stable 4-phenylfuro[3,2-c]pyridine product .

Technical Whitepaper: Resolving the Chemical Identity and Synthetic Workflows of 2-Bromofuran-3-carbaldehyde and CAS 170737-95-8

Executive Summary & Chemical Registry Resolution

As drug development professionals and synthetic chemists navigate complex chemical spaces, registry inaccuracies can introduce critical bottlenecks. The inquiry regarding "2-Bromofuran-3-carbaldehyde CAS 170737-95-8" presents a classic nomenclature-registry paradox that must be resolved prior to experimental design:

-

2-Bromofuran-3-carbaldehyde corresponds to CAS 223557-24-2 [1]. It is a highly elusive heterocyclic building block.

-

CAS 170737-95-8 corresponds to 2-(4-Chloro-2-methoxyphenyl)acetic acid [2], a well-characterized arylacetic acid derivative used in downstream active pharmaceutical ingredient (API) synthesis.

To maintain scientific integrity and provide a comprehensive technical guide, this whitepaper bifurcates the analysis, delivering in-depth physicochemical data, mechanistic insights, and validated experimental protocols for both distinct chemical entities.

Part 1: 2-Bromofuran-3-carbaldehyde (CAS 223557-24-2)

Physicochemical Profile

Despite its presence in computational databases, physical isolation of this compound remains highly challenging. Below is the computed quantitative data summarizing its structural properties[1].

| Property | Value |

| CAS Registry Number | 223557-24-2 |

| Molecular Formula | C5H3BrO2 |

| Molar Mass | 174.98 g/mol |

| Monoisotopic Mass | 173.93164 Da |

| XLogP3 (Predicted) | 1.5 |

| Topological Polar Surface Area | 30.2 Ų |

Synthetic Challenges & Mechanistic Insights

In advanced organic synthesis, halogenated furan-carbaldehydes are highly sought after for cross-coupling and regiodirected annulation reactions to build π-extended oligomers. However, 2-bromofuran-3-carbaldehyde is notoriously difficult to synthesize and isolate. In a 2020 study published in Organic Letters, researchers attempting to utilize this scaffold explicitly noted that "2-bromofuran-3-carbaldehyde is an unknown compound and all synthetic procedures attempted failed to give this product"[3].

Causality of Synthetic Failure: The furan ring is highly electron-rich and extremely sensitive to the acidic conditions typically required for formylation (e.g., Vilsmeier-Haack reactions). Attempting to brominate furan-3-carbaldehyde results in poor regioselectivity, heavily favoring the 5-position due to the directing effects of the ring oxygen and the deactivating nature of the aldehyde at the 3-position. Conversely, attempting to formylate 2-bromofuran often leads to acid-catalyzed ring-opening or rapid polymerization. The steric hindrance and electronic mismatch at the adjacent C2-C3 positions create a kinetic barrier that favors decomposition pathways over desired product isolation.

Figure 1: Mechanistic bottlenecks in the synthesis of 2-bromofuran-3-carbaldehyde.

Part 2: 2-(4-Chloro-2-methoxyphenyl)acetic acid (CAS 170737-95-8)

Physicochemical Profile

This compound is a stable, commercially available arylacetic acid[2].

| Property | Value |

| CAS Registry Number | 170737-95-8 |

| Molecular Formula | C9H9ClO3 |

| Molar Mass | 200.62 g/mol |

| Melting Point | ~100 °C |

| SMILES Code | O=C(O)CC1=CC=C(Cl)C=C1OC |

Application in Drug Development

Arylacetic acids like CAS 170737-95-8 are critical precursors in the development of targeted therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs). The primary synthetic utility of this compound lies in its facile conversion to an acyl chloride, which subsequently undergoes amidation or esterification to build complex pharmacophores[4].

Figure 2: Self-validating protocol for the conversion of CAS 170737-95-8 to its acyl chloride.

Part 3: Experimental Methodologies

Protocol: Self-Validating Synthesis of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride

To ensure a self-validating system, the following protocol leverages Le Chatelier's principle and azeotropic distillation to drive the reaction to completion. This ensures product purity without the need for an aqueous workup, which would disastrously hydrolyze the sensitive acyl chloride back to the starting material[4].

Step-by-Step Methodology:

-

Reagent Charging: Add 2-(4-Chloro-2-methoxyphenyl)acetic acid (5.8 g, 28.9 mmol) in small, controlled portions to thionyl chloride (SOCl2, 50 mL) at room temperature[4].

-

Causality: Portion-wise addition mitigates the rapid evolution of HCl and SO2 gases, preventing thermal runaway and ensuring safe, controlled off-gassing.

-

-

Reflux/Heating: Heat the resulting solution to 60 °C and stir overnight (approximately 16 hours)[4].

-

Causality: Sustained heating provides the activation energy required for the nucleophilic acyl substitution, while continuous stirring ensures homogeneity and drives the gaseous byproducts out of the system.

-

-

Concentration: Remove the excess thionyl chloride under reduced pressure.

-

Causality: SOCl2 has a relatively low boiling point (79 °C), allowing for facile removal without degrading the newly formed acyl chloride.

-

-

Azeotropic Purification: Co-evaporate the resulting oily residue with dry toluene (2 x 20 mL)[4].

-

Causality: Toluene forms an azeotrope with residual thionyl chloride, ensuring the complete removal of the chlorinating agent. This is the self-validating step: the absence of a pungent SOCl2 odor and the isolation of a consistent oily residue (approx. 6.5 g) confirms successful conversion and high purity, rendering the intermediate suitable for immediate downstream coupling[4].

-

References

- Source: nih.

- Source: acs.

- 170737-95-8 | 2-(4-Chloro-2-methoxyphenyl)acetic acid | Aryls | Ambeed.

Sources

- 1. 2-Bromofuran-3-carbaldehyde | C5H3BrO2 | CID 22503568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 170737-95-8 | 2-(4-Chloro-2-methoxyphenyl)acetic acid | Aryls | Ambeed.com [ambeed.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 170737-95-8 | 2-(4-Chloro-2-methoxyphenyl)acetic acid | Aryls | Ambeed.com [ambeed.com]

Thermodynamic Properties of Brominated Furan Aldehydes: A Comprehensive Guide to Reactivity, Polymerization, and Degradation Kinetics

Executive Synopsis

Brominated furan aldehydes (BFAs)—most notably 5-bromofurfural and 3-bromofuran-2-carbaldehyde—are highly versatile synthons in modern organic chemistry, materials science, and renewable polymer engineering. The presence of the electron-withdrawing bromine atom on the heteroaromatic furan ring fundamentally alters the molecule's thermodynamic landscape. This structural modification impacts everything from the Gibbs free energy ( ΔG ) of cycloaddition reactions and electron injection in photovoltaics, to the thermal transition temperatures ( Tg , Tm ) of biobased polyesters. Furthermore, understanding the thermal degradation thermodynamics of these compounds is critical for environmental safety, as they are direct precursors to toxic polybrominated dibenzofurans (PBDFs) under high-temperature stress.

This whitepaper provides an in-depth analysis of the thermodynamic properties of BFAs, bridging the gap between molecular-level electronic behavior and macroscopic thermal stability.

Electronic & Reaction Thermodynamics

Intramolecular Diels-Alder (IMDAF) Cycloadditions

The intramolecular furan Diels-Alder (IMDAF) reaction is highly sensitive to the thermodynamic stability of the transition state. Typically, halogenation on the dienophile renders the cycloaddition slower and thermodynamically unfavorable. However, strategic bromination of the furan ring (e.g., at the C3 or C5 position) alters the frontier molecular orbital (FMO) energy gaps. As detailed in comprehensive computational studies on 1, 3-bromo derivatives exhibit the highest reactivity. The bromine atom stabilizes the positive charge development in the transition state, effectively overcoming the steric and thermodynamic penalties introduced by dienophile halogenation [1].

Thermodynamic pathway of intramolecular furan Diels-Alder (IMDAF) reactions.

Electron Injection Thermodynamics in Photovoltaics

In the realm of organic electronics, 5-bromofuran-2-carbaldehyde is utilized via Suzuki coupling to synthesize bifuran-dialdehydes, which act as π -spacers in dye-sensitized solar cells (DSSCs). The thermodynamic feasibility of these dyes is dictated by the Gibbs free energy of electron injection ( ΔGinj ). According to research on the 2, the resulting bifuran dyes exhibit highly negative ΔGinj values (e.g., -0.90 eV for dye HB-3), ensuring spontaneous and highly efficient electron injection from the dye's excited state into the conduction band of the TiO2 semiconductor [2].

Macromolecular Thermal Profiling

BFAs are critical precursors for renewable, high-barrier biobased polymers. The halogen atom at the 5-position of 5-bromofurfural is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a sulfide bridge to create dimethyl 5,5′-sulfanediyldi(furan-2-carboxylate) (dm-SFA).

When polymerized with various alkyl diols, these 3 exhibit exceptional thermal stability [3]. The glass transition temperature ( Tg ) is thermodynamically linked to the free volume and chain flexibility introduced by the diol segment.

Quantitative Thermal Data

Table 1: Thermal Properties of BFA-Derived Poly(alkylene sulfanediyldifuranoate)s

| Polyester | Diol Chain Length | Tg (°C) | Td5 (°C) | Td50 (°C) | Thermodynamic Causality |

| PESF | Ethylene Glycol (C2) | 65 | 342 | >400 | Shortest aliphatic chain restricts mobility, yielding the highest Tg . |

| PPrSF | 1,3-Propanediol (C3) | 42 | 351 | >400 | Intermediate free volume lowers the energy barrier for chain rotation. |

| PBuSF | 1,4-Butanediol (C4) | 35 | 363 | >400 | Increased aliphatic flexibility further depresses the glass transition state. |

| PPeSF | 1,5-Pentanediol (C5) | 26 | 355 | >400 | Maximum chain mobility results in the lowest thermodynamic Tg . |

(Note: Td5 represents the temperature at 5% mass loss, indicating the onset of thermal degradation).

Environmental Thermodynamics & Degradation Kinetics

While the thermal stability of BFA-derived polymers is an asset in materials science, the thermal degradation of brominated aromatics poses severe environmental risks. During the high-temperature processing or incineration of municipal waste containing brominated flame retardants (BFRs), thermodynamic stress drives the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/Fs).

As detailed in studies monitoring4, transient operational states (which disrupt steady-state thermal equilibrium) drastically increase the thermodynamic yield of these toxic byproducts[4]. The homologue profiles in raw flue gases are heavily dominated by highly brominated (hexa- and octa-) furans, driven by the thermal desorption and incomplete combustion of precursor molecules.

Thermodynamic degradation pathway of brominated precursors into toxic PBDFs.

Self-Validating Experimental Workflows

To accurately harness and measure the thermodynamic properties of BFAs, rigorous, self-validating protocols must be employed. The following workflows detail the synthesis of thermal-barrier monomers and their subsequent thermodynamic profiling.

Protocol 1: Synthesis of Sulfur-Bridged Difuran Monomers from 5-Bromofurfural

Causality Focus: Suppressing thermodynamic side-reactions during oxidation.

-

Thioetherification: React 5-bromofurfural (2.0 equiv) with sodium sulfide hydrate ( Na2S⋅xH2O , 1.1 equiv) in an aqueous medium. The electronegativity of the bromine atom activates the C5 position, driving a thermodynamically favorable nucleophilic aromatic substitution to yield 5,5′-sulfanediyldi(furan-2-carbaldehyde).

-

Controlled Oxidation: Add aqueous 30% H2O2 dropwise. Critical Step: You must perform this in the presence of triethylamine. Causality: Electron-rich furfural derivatives are highly susceptible to Dakin oxidation-type side reactions when exposed to hydroperoxides. Triethylamine suppresses this pathway, ensuring the thermodynamic equilibrium strictly favors the oxidation of the aldehyde to the carboxylic acid without oxidizing the delicate sulfur bridge.

-

Esterification: Reflux the resulting diacid with dry methanol and concentrated H2SO4 (catalyst) at 65 °C overnight.

-

Self-Validation (Purity Check): Sublimate the crude product at 170 °C under high vacuum (0.1 mbar). Perform a melting point analysis. The pure dimethyl 5,5′-sulfanediyldi(furan-2-carboxylate) must exhibit a sharp melting point at exactly 153 °C . A depressed or broad melting range indicates residual Dakin byproducts; if observed, recrystallize immediately from cold methanol.

Protocol 2: Thermodynamic Profiling via DSC and TGA

Causality Focus: Erasing thermal history to obtain true thermodynamic states.

-

Sample Preparation: Dry the synthesized polyester samples in a vacuum oven at 40 °C for 24 hours prior to analysis. Causality: Absorbed ambient moisture acts as a macromolecular plasticizer, artificially increasing free volume and falsely lowering the measured Tg .

-

Differential Scanning Calorimetry (DSC):

-

Load 5–10 mg of the dried polymer into an aluminum pan.

-

Cycle 1 (Heating): Heat from -10 °C to 250 °C at 10 °C/min under N2 flow (50 cm³/min). Purpose: This step erases the polymer's thermal history and relieves mechanical stresses induced during sample pressing.

-

Cycle 2 (Cooling & Re-heating): Cool back to -10 °C, then perform a second heating scan.

-

Self-Validation: Extract the Tg strictly from the second heating curve. If the Tg fluctuates between a third heating cycle, the polymer is undergoing thermal degradation within the DSC pan, and the upper temperature limit must be lowered.

-

-

Thermogravimetric Analysis (TGA): Heat the sample from 37 °C to 700 °C at 10 °C/min under pure nitrogen. Record the Td5 (5% mass loss) to establish the absolute thermodynamic ceiling for polymer processing.

Experimental workflow for synthesizing and thermally profiling BFA-derived polyesters.

References

- Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies.Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applic

- Renewable Furfural-Based Polyesters Bearing Sulfur-Bridged Difuran Moieties with High Oxygen Barrier Properties.

- PBDDs/Fs and PCDDs/Fs in the Raw and Clean Flue Gas during Steady State and Transient Operation of a Municipal Waste Combustor.

Sources

- 1. Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41616J [pubs.rsc.org]

- 2. Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00609C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Solvation Dynamics of 2-Bromofuran-3-carbaldehyde in Polar Aprotic Media: A Technical Guide for Advanced Synthesis

Executive Summary & Physico-Chemical Profiling

Handling highly functionalized, electron-deficient heteroaromatics requires a rigorous understanding of solvation thermodynamics. 2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) is a prime example of a high-value, yet historically challenging, synthetic intermediate. Historically noted in literature as notoriously difficult to isolate due to its reactivity profile [1], this compound features a delicate structural tension: a highly electronegative bromine atom at the C2 position adjacent to an electron-withdrawing aldehyde at the C3 position.

To successfully deploy this compound in downstream applications—such as Pd-catalyzed cross-coupling or the synthesis of π -extended oligomers—achieving optimal solubility without triggering premature degradation is paramount. This whitepaper establishes the theoretical framework, empirical protocols, and expert causality behind utilizing polar aprotic solvents to master the solubility and stability of 2-Bromofuran-3-carbaldehyde.

The Causality of Solvent Selection: Why Polar Aprotics?

As an application scientist, one must look beyond simple "like-dissolves-like" heuristics and examine the specific intermolecular forces at play.

2-Bromofuran-3-carbaldehyde possesses a computed XLogP3 of ~1.5 and a molecular weight of 174.98 g/mol [2]. The molecule acts exclusively as a hydrogen bond acceptor (via the furan oxygen and the carbonyl oxygen) and lacks any hydrogen bond donors.

The Mechanistic Risk of Protic Solvents

If dissolved in polar protic solvents (e.g., methanol, ethanol), the highly electrophilic C3-aldehyde is susceptible to nucleophilic attack by the solvent, leading to rapid hemiacetal formation. This parasitic side-reaction depletes the active pharmaceutical intermediate (API) precursor before the primary reaction can occur.

The Polar Aprotic Advantage

Polar aprotic solvents (such as DMF, DMSO, Acetonitrile, and THF) are the optimal choice. They provide:

-

High Dielectric Constants ( ε ): Effectively shielding the partial charges of the polarized C-Br and C=O bonds.

-

Strong Dipole Moments: Providing robust dipole-dipole stabilization to overcome the crystal lattice energy of the solid compound without acting as nucleophiles.

Figure 1: Solvation pathways and the mechanistic risk of protic vs. aprotic media.

Quantitative Solvent Matrix

The following table synthesizes the predictive solubility parameters of 2-Bromofuran-3-carbaldehyde across standard polar aprotic solvents, grounded in their physical constants.

| Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | Predicted Solubility at 25°C | Application Notes & Expert Caveats |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | >100 mg/mL (High) | Ideal for stock solutions. Caution: Can act as an oxidant under activating conditions. |

| Dimethylformamide (DMF) | 36.7 | 3.82 | >100 mg/mL (High) | The gold standard for Pd-catalyzed Suzuki/Stille couplings involving this furan [1]. |

| Acetonitrile (MeCN) | 37.5 | 3.92 | 50 - 100 mg/mL (Moderate) | Best for analytical workflows (LC-MS) due to volatility and UV transparency. |

| Tetrahydrofuran (THF) | 7.5 | 1.75 | ~50 mg/mL (Moderate) | Lower polarity. Preferred if subsequent steps involve strong organometallics (e.g., Grignards). |

Experimental Methodology: Thermodynamic Solubility Screening

To transition from predictive models to empirical data, a self-validating thermodynamic solubility protocol is required. Kinetic solubility (e.g., solvent titration) is insufficient for drug development due to the risk of supersaturation. The following protocol ensures true thermodynamic equilibrium.

Step-by-Step Protocol: High-Throughput Shake-Flask Method

-

Saturation Preparation: Weigh an excess amount (~15 mg) of 2-Bromofuran-3-carbaldehyde solid into a 2.0 mL amber glass HPLC vial. Expert Insight: Amber glass is mandatory to prevent photo-oxidation of the furan ring.

-

Solvent Dispensing: Add exactly 1.0 mL of the target anhydrous polar aprotic solvent (e.g., anhydrous DMF). Purge the vial headspace with dry Nitrogen or Argon before sealing to prevent atmospheric moisture ingress.

-

Isothermal Equilibration: Place the vials in a thermostatic orbital shaker. Agitate at 500 rpm at a strictly controlled 25.0 ± 0.1 °C for 24 hours.

-

Phase Separation: Withdraw 0.5 mL of the suspension and filter through a 0.22 µm PTFE syringe filter. Expert Insight: PTFE (Polytetrafluoroethylene) must be used; standard PES or Nylon filters will degrade in strong aprotic solvents like DMF or DMSO, contaminating the sample.

-

Dilution & Quantification: Volumetrically dilute the filtered supernatant 1:100 in the HPLC mobile phase. Analyze via HPLC-UV at λ = 254 nm.

-

Self-Validation: Quantify the concentration against a 5-point calibration curve generated from a certified reference standard. The R2 of the calibration curve must be ≥0.999 to validate the run.

Figure 2: Self-validating thermodynamic solubility screening workflow.

Field-Proven Insights for the Bench Scientist

-

The "Unknown Compound" Anomaly: Literature has occasionally cited 2-Bromofuran-3-carbaldehyde as an "unknown" or highly elusive compound because standard synthetic procedures often failed to yield it [1]. This historical difficulty is directly tied to its instability in aqueous or protic workups. Maintaining strict anhydrous, polar aprotic conditions is not just a solubility requirement; it is a survival requirement for the molecule.

-

Storage of Stock Solutions: If preparing stock solutions in DMSO for biological screening, limit freeze-thaw cycles. The freezing point of DMSO is ~19°C; repeated crystallization and thawing can cause localized concentration gradients that precipitate the compound, leading to inaccurate dosing in subsequent assays.

-

Reactivity in DMF: When using DMF for cross-coupling, be aware that at elevated temperatures (>120°C), DMF can slowly decompose to release dimethylamine, which may act as a nucleophile against the C3-aldehyde. Keep reaction temperatures optimized or switch to N-Methyl-2-pyrrolidone (NMP) if extreme thermal conditions are required.

References

Electronic Effects of Bromine Substitution on Furan-3-Carbaldehyde: A Mechanistic and Synthetic Guide

Executive Summary

Furan-3-carbaldehyde is a privileged pharmacophore and a highly versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs) and organic materials. The strategic introduction of a bromine atom onto the furan ring fundamentally alters the molecule's electronic landscape, lipophilicity, and chemical reactivity. This technical whitepaper elucidates the delicate balance between the inductive (-I) and resonance (+M) effects imparted by bromine substitution, detailing how these forces dictate regioselectivity, spectroscopic properties, and downstream cross-coupling viability.

The Electronic Dichotomy of Bromofurans

Bromine, like other halogens, presents a classic electronic paradox when conjugated with an aromatic system. It is highly electronegative, withdrawing electron density through the σ-bond framework (Inductive effect, -I). Conversely, its non-bonding lone pair electrons can delocalize into the furan's π-system (Resonance effect, +M).

In the context of furan-3-carbaldehyde, the oxygen heteroatom inherently donates electron density into the ring, establishing an electron-rich diene character. However, the formyl group (-CHO) at the C3 position acts as a powerful electron sink. When bromine is introduced, the -I effect generally outweighs the +M effect due to poor orbital overlap between the large 4p orbitals of bromine and the 2p orbitals of the furan carbon atoms[1]. This net electron withdrawal decreases the overall nucleophilicity of the furan ring while simultaneously increasing the electrophilicity of the C3-carbonyl carbon.

Caption: Electronic modulation pathways of bromine substitution on furan-3-carbaldehyde.

Regiochemical Impact on Reactivity

The exact electronic perturbation depends heavily on the regiochemical position of the bromine atom relative to the formyl group:

-

5-Bromofuran-3-carbaldehyde : Bromine at the C5 position is in direct resonance communication with the ring oxygen. While it inductively deactivates the ring, studies on intramolecular Diels-Alder reactions of furans (IMDAF) reveal that halogen substitution at the 5-position can accelerate cycloadditions. This occurs because the halogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the diene system, making the reactions faster and more exergonic[1]. Furthermore, the molecular electrostatic potentials of halogenated furans dictate their non-covalent interactions, heavily influenced by the positive σ-hole on the bromine atom[2][3].

-

4-Bromofuran-3-carbaldehyde : Substitution at the C4 position places the bromine adjacent to the formyl group. This proximity maximizes the inductive electron withdrawal from the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

-

2-Bromofuran-3-carbaldehyde : This isomer is notoriously unstable. Literature indicates that 2-bromofuran-3-carbaldehyde is essentially an "unknown compound" because synthetic procedures attempting to isolate it consistently fail[4]. This instability is attributed to rapid degradation or "halogen dance" rearrangements driven by the extreme electronic and steric tension between the adjacent oxygen, bromine, and formyl groups[4].

Spectroscopic Signatures

The electronic effects of bromine substitution are quantifiable via Nuclear Magnetic Resonance (NMR) spectroscopy. The deshielding effect of the formyl group, combined with the complex -I/+M interplay of bromine, results in distinct chemical shifts. Bromine substitution typically induces a significant downfield shift in 13 C NMR for the substituted carbon (an increment of approximately +12.7 ppm for C2/C5 substitution) due to the heavy atom effect and inductive withdrawal[5].

Table 1: Representative NMR Shift Trends for Bromofuran-3-Carbaldehydes

| Compound | 1 H NMR (CHO) | 1 H NMR (Ring Protons) | 13 C NMR (C-Br) | Key Electronic Indicator |

| Furan-3-carbaldehyde | ~9.9 ppm | H2: 8.0, H4: 6.8, H5: 7.4 ppm | N/A | Baseline electron-rich ring |

| 4-Bromofuran-3-carbaldehyde | ~9.8 ppm | H2: 8.1, H5: 7.6 ppm | ~100-105 ppm | -I effect deshields adjacent protons |

| 5-Bromofuran-3-carbaldehyde | ~9.8 ppm | H2: 8.0, H4: 6.6 ppm | ~126 ppm | +M effect shields H4 slightly; -I dominates globally |

Note: Values are representative approximations based on established furan substituent increments[5].

Experimental Protocol: Downstream Cross-Coupling

Because bromofurans are highly reactive, they serve as excellent precursors for complex drug scaffolds. The following protocol details a self-validating methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a bromofuran-carbaldehyde derivative[6].

Causality & Design Rationale

The Suzuki-Miyaura coupling is selected because the polarized C-Br bond in bromofurans readily undergoes oxidative addition with Pd(0) catalysts. The use of a biphasic solvent system (Toluene/Ethanol/Water) ensures the solubility of both the organic substrates and the inorganic base (K 2 CO 3 ), which is critical for the transmetalation step to proceed without stalling[6].

Caption: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of bromofurans.

Step-by-Step Methodology

Step 1: Reaction Setup

-

To a flame-dried round-bottomed flask, add the bromofuran-3-carbaldehyde (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.)[6].

-

Self-Validation Check: Ensure the boronic acid is free of boroxine anhydrides via prior 1 H NMR, as anhydrides will skew the stoichiometry and stall the coupling.

Step 2: Solvent and Catalyst Addition

-

Add a degassed mixture of toluene (4 mL), ethanol (4 mL), and deionized water (3 mL) to the flask.

-

Introduce tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3 ) 4 ] (0.05 eq.) to the reaction mixture[6].

-

Causality: The catalyst must be added last and under an inert gas (argon or nitrogen) to prevent the premature oxidation of Pd(0) to Pd(II), which would kill the catalytic cycle.

Step 3: Thermal Activation and Monitoring

-

Equip the flask with a reflux condenser and heat the mixture to 70-80°C with vigorous stirring for 12-16 hours[6].

-

Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) or GC-MS. The disappearance of the starting bromofuran mass peak confirms the completion of the oxidative addition and subsequent reductive elimination.

Step 4: Workup and Purification

-

Cool the mixture to room temperature and quench with 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[6].

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography (ethyl acetate/hexane gradient) to isolate the functionalized furan-3-carbaldehyde.

Sources

- 1. Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41616J [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 4. One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR spectroscopy [ch.ic.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Dichotomy of 2-Bromofuran-3-carbaldehyde in Heterocyclic Synthesis: From "Unknown" to Versatile Precursor

Executive Summary

In the landscape of heterocyclic chemistry, 2-Bromofuran-3-carbaldehyde occupies a uniquely paradoxical position. For drug development professionals and synthetic chemists, the ortho-bromoaldehyde motif is a highly prized dielectrophilic scaffold for constructing fused heterocyclic systems, such as furo[3,2-c]pyridines. However, a striking literature disconnect exists: while some modern studies have declared the compound "unknown" due to the failure of standard batch syntheses[1], specialized microwave-assisted protocols have successfully leveraged it as a highly efficient building block[2].

This technical guide dissects the causality behind these conflicting outcomes, providing a comprehensive review of the compound's chemical profile, the mechanistic reasons behind its instability in certain catalytic cycles, and a self-validating experimental protocol for its successful application in cross-coupling cascades.

Chemical Profile & Structural Challenges

2-Bromofuran-3-carbaldehyde (CAS: 223557-24-2) is a liquid at room temperature and serves as a critical intermediate for synthesizing complex bioactive molecules[3].

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Chemical Name | 2-Bromofuran-3-carbaldehyde |

| CAS Registry Number | 223557-24-2[3] |

| Molecular Formula | C5H3BrO2 |

| Molecular Weight | 174.98 g/mol [3] |

| Physical State | Liquid[3] |

| SMILES | C1=COC(=C1C=O)Br[3] |

The Literature Paradox: "Unknown" vs. Highly Effective

In a 2020 study published in Organic Letters detailing one-pot regiodirected annulations for π-extended oligomers, researchers attempted to use 2-bromofuran-3-carbaldehyde to compare "linear" and "bent" furan heterocycles[1]. The authors explicitly stated that the comparison was impossible because "2-bromofuran-3-carbaldehyde is an unknown compound and all synthetic procedures attempted failed to give this product"[1].

Conversely, a 2012 study in The Journal of Organic Chemistry successfully utilized this exact commercially available compound in a palladium-catalyzed sequential coupling-imination-annulation reaction to yield 4-phenylfuro[3,2-c]pyridine with an impressive 82% yield[2].

Fig 1: Divergent synthetic outcomes of 2-Bromofuran-3-carbaldehyde in literature.

Mechanistic Causality: Why Standard Approaches Fail

As an Application Scientist, it is crucial to understand why a compound fails in one context but thrives in another. The furan ring is highly electron-rich and sensitive to strong acids.

-

Synthesis Failures: Standard electrophilic bromination of furan-3-carbaldehyde often leads to poor regioselectivity or ring-opening decomposition. Similarly, Vilsmeier-Haack formylation of 2-bromofuran is problematic due to the deactivating nature of the halogen and the harsh acidic workup. Thus, standard benchtop attempts to synthesize the precursor often fail[1].

-

Catalyst Poisoning: In direct C-H arylation and cross-aldol cascades, the furan oxygen possesses a strong coordinating ability toward palladium catalysts. When subjected to prolonged heating (e.g., 110 °C for 12 hours to 7 days), the furan system can effectively poison the catalytic cycle, leading to degradation rather than product formation[1].

The Solution: Microwave-Assisted Sequential Cascade

To bypass the thermal degradation and catalyst poisoning associated with furan rings, researchers developed a microwave-assisted, copper-free palladium-catalyzed cascade[2]. By combining the ortho-bromoarylaldehyde with a terminal alkyne and ammonium acetate (NH4OAc), the reaction rapidly progresses through three distinct mechanistic phases:

Fig 2: Mechanistic pathway for the sequential coupling-imination-annulation cascade.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol for the synthesis of 4-phenylfuro[3,2-c]pyridine is designed as a self-validating system, adapted from the optimized conditions of Yang et al.[2].

Reagents: 2-Bromofuran-3-carbaldehyde (1.0 equiv), Phenylacetylene (1.2 equiv), NH4OAc (5.0 equiv), Pd(OAc)2 (5 mol %), PPh3 (10 mol %), KOAc (2.0 equiv), anhydrous DMF.

Step-by-Step Methodology:

-

Reaction Assembly: In a microwave-safe reaction vial equipped with a magnetic stir bar, add 2-bromofuran-3-carbaldehyde, phenylacetylene, and NH4OAc.

-

Catalyst Loading: Add the Pd(OAc)2, PPh3, and KOAc. Causality Note: KOAc is selected as a mild base. Stronger bases (like tert-butoxide) would trigger base-catalyzed degradation of the furan ring, while KOAc efficiently facilitates the transmetalation step of the Sonogashira coupling without side reactions.

-

Solvent Addition: Suspend the mixture in anhydrous DMF (approx. 2 mL per mmol of substrate) and seal the vial with a Teflon-lined crimp cap.

-

Validation Checkpoint (Optional but Recommended): Stir the mixture at 60 °C for 10 minutes. Analyze an aliquot via TLC (Hexane/EtOAc 4:1). The disappearance of the starting aldehyde and the appearance of the 2-alkynylfuran-3-carbaldehyde intermediate validates that the Pd-catalyst system is active before forcing the annulation.

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 120 °C for 20–30 minutes. Causality Note: Microwave heating provides rapid volumetric heating. This superheats the polar DMF, instantly pushing the transient imine intermediate over the activation energy barrier for the 6-endo-dig cyclization before it can hydrolyze back to the aldehyde or poison the catalyst.

-

Work-up & Purification: Cool to room temperature. Dilute with ethyl acetate, wash sequentially with water and brine to remove DMF and excess ammonium salts. Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography to afford the pure product.

Quantitative Yield Comparisons

The efficiency of 2-bromofuran-3-carbaldehyde in this cascade is best understood when compared against its thiophene analogs. The data below demonstrates that the furan derivative performs exceptionally well when subjected to the correct physical conditions (microwave irradiation)[4],[2].

Table 2: One-Pot Synthesis Yields of Furo/Thienopyridines

| Aldehyde Substrate | Alkyne Substrate | Heterocyclic Product | Yield (%) |

|---|---|---|---|

| 2-Bromofuran-3-carbaldehyde | Phenylacetylene | 4-Phenylfuro[3,2-c]pyridine | 82% |

| 3-Bromothiophene-2-carbaldehyde | Phenylacetylene | 4-Phenylthieno[2,3-c]pyridine | 85% |

| 3-Bromothiophene-2-carbaldehyde | 1-Hexyne | 4-Butylthieno[2,3-c]pyridine | 78% |

| 3-Bromothiophene-4-carbaldehyde | Phenylacetylene | 7-Phenylthieno[3,4-c]pyridine | 75% |

Conclusion

The labeling of 2-bromofuran-3-carbaldehyde as an "unknown" or unusable compound in recent literature highlights a critical gap in synthetic methodology translation. While it is true that the electron-rich furan ring is highly susceptible to degradation under harsh batch conditions and can poison palladium catalysts during prolonged heating, these limitations are entirely physical, not fundamental. By transitioning to a microwave-assisted paradigm, chemists can rapidly push the ortho-bromoaldehyde through a Sonogashira-imination-annulation cascade, transforming a notoriously difficult substrate into a high-yielding precursor for advanced pharmaceutical scaffolds.

References

-

D'Ascenzo, L., et al. (2020). One-Pot Regiodirected Annulations for the Rapid Synthesis of π-Extended Oligomers. Organic Letters (ACS Publications). 1

-

Yang, D., Burugupalli, S., Daniel, D., & Chen, Y. (2012). Microwave-Assisted One-Pot Synthesis of Isoquinolines, Furopyridines, and Thienopyridines by Palladium-Catalyzed Sequential Coupling–Imination–Annulation of 2-Bromoarylaldehydes with Terminal Acetylenes and Ammonium Acetate. The Journal of Organic Chemistry (ACS Publications). 2

-

Benchchem. 7-Nitrothieno[3,2-b]pyridine: Flow Chemistry Applications in Thienopyridine Synthesis.4

-

Pillararenes. 2-Bromofuran-3-carboxaldehyde (CAS 223557-24-2) Product Specifications. 3

Sources

The Regioisomeric Divide: A Technical Guide to 3-Bromofuran-2-carbaldehyde vs. 2-Bromofuran-3-carbaldehyde in Organic Synthesis

Executive Summary

In the realm of heterocyclic chemistry, the positional arrangement of functional groups dictates not only the physicochemical properties of a molecule but its fundamental existence. This whitepaper explores the profound dichotomy between two furan-based regioisomers: 3-Bromofuran-2-carbaldehyde and 2-Bromofuran-3-carbaldehyde . While the former is a highly versatile, commercially available building block essential for drug discovery and materials science[1], the latter is a synthetically elusive entity, widely documented in literature as an "unknown compound"[2] (). This guide dissects the mechanistic causality behind this divergence and provides self-validating experimental workflows for researchers.

Electronic & Structural Causality: The Mechanistic Basis of Stability

The furan ring is an electron-rich heteroaromatic system where the oxygen atom acts as a strong electron donor. This electronic distribution inherently activates the α -positions (C2 and C5) toward electrophilic aromatic substitution and directed lithiation.

The Stability of 3-Bromofuran-2-carbaldehyde

In 3-bromofuran, the C2 proton is highly acidic. It is flanked by the electronegative oxygen atom and experiences a strong inductive electron-withdrawing effect from the adjacent C3 bromine. When subjected to directed ortho-lithiation (DoM) using a bulky base like Lithium Diisopropylamide (LDA) at cryogenic temperatures, the C2-lithio intermediate forms cleanly and stably. Quenching this intermediate with N,N-Dimethylformamide (DMF) predictably yields 3-bromofuran-2-carbaldehyde[1].

The Synthetic Failure of 2-Bromofuran-3-carbaldehyde

Conversely, synthesizing 2-bromofuran-3-carbaldehyde is plagued by electronic and thermodynamic barriers[2].

-

Direct Lithiation Failure: If one attempts to lithiate 2-bromofuran, the base preferentially attacks the most acidic proton at the C5 position, not the C3 position. Quenching with DMF yields 5-bromofuran-2-carbaldehyde.

-

Halogen-Metal Exchange Failure: If one attempts a halogen-metal exchange on 2,3-dibromofuran using n-Butyllithium (n-BuLi), the exchange is heavily biased toward the α -halogen (C2)[3] (). The resulting C2-lithio carbanion is thermodynamically favored over the C3-lithio species due to heteroatom stabilization. Consequently, subsequent formylation overwhelmingly yields 3-bromofuran-2-carbaldehyde, leaving the 2-bromo-3-formyl isomer as a practical impossibility under standard conditions[2].

Quantitative Comparison & Physicochemical Properties

The stark contrast in the synthetic accessibility of these two regioisomers is reflected in their commercial availability and application scope.

| Property | 3-Bromofuran-2-carbaldehyde | 2-Bromofuran-3-carbaldehyde |

| CAS Number | 14757-78-9 | 223557-24-2 |

| Molecular Formula | C5H3BrO2 | C5H3BrO2 |

| Molecular Weight | 174.98 g/mol | 174.98 g/mol |

| Synthetic Accessibility | High (Commercially available) | Extremely Low (Synthetically elusive) |

| Primary Reactivity | Nucleophilic substitution, Cross-coupling | N/A (Decomposes / Fails to form) |

| Physical State | Pale yellow to brown liquid/solid | Unknown |

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Protocol A: Regioselective Synthesis of 3-Bromofuran-2-carbaldehyde

Objective: Formylation of 3-bromofuran via directed ortho-lithiation.

-

Preparation: Dissolve 3-bromofuran (1.0 equiv) in anhydrous THF under a strict argon atmosphere. Cool the reaction vessel to -78°C.

-

Causality: THF stabilizes the organolithium intermediate via oxygen coordination. The -78°C threshold is critical to prevent the "halogen dance" rearrangement (where bromine migrates to the more thermodynamically stable C2 position prior to formylation) and to avoid ring-opening degradation.

-

-

Lithiation: Add Lithium Diisopropylamide (LDA) (1.1 equiv) dropwise. Stir for 1 hour at -78°C.

-

Causality: LDA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the highly acidic C2 proton without attacking the furan ring via nucleophilic addition.

-

-

Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to slowly warm to room temperature.

-

Causality: DMF acts as the formylating electrophile. The resulting tetrahedral intermediate remains stable at low temperatures and collapses to reveal the aldehyde only upon aqueous workup.

-

-

Validation System: Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Validate the crude product via 1 H NMR (CDCl3). Self-Validation Check: Confirm success by identifying the distinct aldehyde proton singlet at ~9.7 ppm and the furan ring doublets at ~6.6 and ~7.6 ppm.

Protocol B: Pinnick Oxidation to 3-Bromofuran-2-carboxylic acid

Objective: Conversion of the formyl group to a carboxylic acid for downstream amide coupling or cross-coupling[4] ().

-

Reaction Setup: To a solution of 3-bromofuran-2-carbaldehyde (1.0 equiv) and 2-methyl-2-butene (excess) in tert-butanol, add dropwise a solution of 80% sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate in water at room temperature[4].

-

Causality: Sodium chlorite is the primary oxidant. 2-methyl-2-butene is strictly required as a hypochlorous acid (HOCl) scavenger. Without it, the generated HOCl would cause destructive electrophilic chlorination of the electron-rich furan ring. The phosphate buffer maintains a mildly acidic pH (~3.5), optimizing the formation of active chlorous acid (HClO2) while preventing acid-catalyzed furan degradation.

-

-

Validation System: Stir overnight. Acidify with 1M HCl, extract with ethyl acetate, and recrystallize from hexane/ethyl acetate. Self-Validation Check: 1 H NMR (300 MHz, CDCl3) must show δ 6.66 (1H, d, J=1.9 Hz), 7.58 (1H, d, J=1.9 Hz), and the complete disappearance of the aldehyde peak[4].

Mechanistic Visualizations

Mechanistic divergence in the synthesis of bromofuran carbaldehyde regioisomers.

Continuous flow synthesis of cyclopentenones using 3-bromofuran-2-carbaldehyde.

Applications in Drug Development & Materials Science

Because 2-bromofuran-3-carbaldehyde cannot be reliably synthesized, the burden of utility falls entirely on 3-bromofuran-2-carbaldehyde , which has proven to be an exceptional scaffold in several advanced domains:

-

π -Extended Oligomers: 3-Bromofuran-2-carbaldehyde is a crucial building block for one-pot regiodirected annulations. It undergoes direct arylation and cross-aldol condensation to form complex, π -extended furan-based scaffolds utilized in organic electronics and photoluminescent materials[2].

-

Cyclopentenone Derivatives via Continuous Flow: As illustrated in the workflow diagram above, 3-bromofuran-2-carbaldehyde reacts with secondary amines over a silica-supported copper catalyst under continuous flow conditions to yield trans-4,5-diamino-cyclopent-2-enones[5] (). These are vital precursors for complex natural products, including the potent antineoplastic agent agelastatin A[5].

-

Passerini Multicomponent Reactions (MCRs): The highly electrophilic formyl group of 3-bromofuran-2-carbaldehyde readily participates in Passerini three-component reactions with isocyanides and carboxylic acids[6] (). This convergent mechanism allows for the rapid assembly of α -acyloxyamides, a cornerstone technique in generating diverse compound libraries for high-throughput pharmaceutical screening[6].

References

-

One-Pot Regiodirected Annulations for the Rapid Synthesis of π -Extended Oligomers | Organic Letters (ACS Publications) |[Link]

-

Silica-Supported Copper for the Preparation of trans-4,5-Diamino-Cyclopent-2-Enones under Continuous Flow Conditions | ACS Sustainable Chemistry & Engineering |[Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes | PubMed Central (PMC) |[Link]

Sources

- 1. CAS 14757-78-9: 3-BROMO-2-FORMYLFURAN | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Navigating the Physicochemical Landscape of 2-Bromofuran-3-carbaldehyde: A Technical Guide for Researchers

Foreword: The Imperative of Precise Physicochemical Characterization in Drug Discovery

In the intricate tapestry of drug development, the journey from a promising molecular entity to a viable therapeutic candidate is paved with meticulous characterization. Among the most fundamental of these are the melting and boiling points. These are not mere physical constants; they are critical indicators of purity, stability, and even polymorphism—factors that can profoundly influence a compound's bioavailability and manufacturability. This guide is dedicated to a comprehensive exploration of the melting and boiling points of 2-Bromofuran-3-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into the challenges presented by the current lack of experimental data for this specific molecule and provide a robust framework for its theoretical estimation and experimental determination. For the modern researcher, this guide aims to be an indispensable resource, blending established principles with practical, field-proven methodologies.

Introduction to 2-Bromofuran-3-carbaldehyde: A Heterocycle of Interest

2-Bromofuran-3-carbaldehyde, with the Chemical Abstracts Service (CAS) number 223557-24-2, is a halogenated furan derivative. The furan ring is a common motif in a plethora of natural products and synthetic pharmaceuticals, valued for its unique electronic properties and ability to engage in various biological interactions. The presence of a bromine atom and an aldehyde group at the 2 and 3 positions, respectively, imparts distinct reactivity to the molecule, making it a versatile intermediate for the synthesis of more complex chemical scaffolds.

While its full potential is still being explored, related bromofuran structures are integral to compounds with diverse biological activities. Therefore, a thorough understanding of the physicochemical properties of 2-Bromofuran-3-carbaldehyde is paramount for its effective utilization in synthetic and medicinal chemistry programs.

Melting and Boiling Point Data: Addressing the Information Gap

A thorough review of established chemical databases reveals a notable absence of experimentally determined melting and boiling point data for 2-Bromofuran-3-carbaldehyde. While its isomer, 3-Bromofuran-2-carbaldehyde (CAS 14757-78-9), has a reported boiling point of 219.6 °C at 760 mmHg, it is crucial for researchers to avoid conflating the properties of these distinct molecules[1].

In the absence of experimental values, we turn to computational methods and predictive models. These approaches, while not a substitute for empirical data, provide valuable estimations that can guide experimental design and purification strategies.

Table 1: Physicochemical Properties of 2-Bromofuran-3-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C5H3BrO2 | PubChem[2] |

| Molecular Weight | 174.98 g/mol | PubChem[2] |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | Not Experimentally Determined | - |

| Computed XLogP3 | 1.5 | PubChem[2] |

The Rationale for Computational Estimation

Quantitative Structure-Property Relationship (QSPR) models and other computational approaches have become increasingly sophisticated in predicting the physical properties of organic molecules[3][4]. These models leverage large datasets of known compounds to identify correlations between molecular structure and properties like melting and boiling points. For novel or uncharacterized molecules such as 2-Bromofuran-3-carbaldehyde, these predictive tools are invaluable for initial assessment. It is imperative, however, to treat these values as estimations and to pursue experimental verification as a primary objective. Modern machine learning and deep learning approaches are also showing promise in increasing the accuracy of these predictions[5][6][7].

Experimental Determination of Melting Point: A Cornerstone of Purity Assessment

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this range, making melting point determination a powerful tool for assessing purity.

The Capillary Method: A Time-Honored Technique

The capillary method remains a widely used and reliable technique for melting point determination. It involves heating a small sample packed into a capillary tube and observing the temperature range over which melting occurs.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the 2-Bromofuran-3-carbaldehyde sample is completely dry and finely powdered. Introduce a small amount of the sample into the open end of a capillary tube, ensuring a packed column height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Heating Profile:

-

If the approximate melting point is unknown, perform a rapid initial heating to obtain a rough estimate.

-

For an accurate measurement, begin heating at a rate that allows for a slow temperature increase (1-2 °C per minute) as the estimated melting point is approached.

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

The recorded melting point should be reported as a range from the onset to the clear point.

-

Causality in Experimental Choices: A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate measurement. A rapid heating rate can lead to an artificially high and broad melting range.

Digital Melting Point Apparatus: Enhancing Precision and Throughput

Modern digital melting point apparatuses offer significant advantages in terms of precision, control, and data logging. These instruments often feature automated detection of melting events and can accommodate multiple samples simultaneously.

Caption: Workflow for Digital Melting Point Determination.

Experimental Determination of Boiling Point: Characterizing the Liquid State

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a characteristic physical property that is sensitive to changes in atmospheric pressure.

The Thiele Tube Method: A Classic Approach for Small Volumes

The Thiele tube method is a convenient and efficient way to determine the boiling point of a small quantity of liquid.

Experimental Protocol: Thiele Tube Boiling Point Determination

-

Sample Preparation: Add approximately 0.5 mL of 2-Bromofuran-3-carbaldehyde to a small test tube. Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a microburner.

-

Observation and Measurement:

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed, then remove the heat.

-

As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.

Causality in Experimental Choices: The inverted capillary tube traps a small amount of air. As the liquid is heated, the trapped air expands and is expelled, followed by the vapor of the liquid. When the heating is stopped, the cooling vapor creates a partial vacuum inside the capillary, and the atmospheric pressure forces the liquid back in when the vapor pressure of the liquid equals the atmospheric pressure.

Caption: Thiele Tube Method for Boiling Point Determination.

Synthesis Context: Pathways to 2-Bromofuran-3-carbaldehyde

While a definitive, optimized synthesis for 2-Bromofuran-3-carbaldehyde is not widely published, its synthesis can be conceptualized from known reactions of furan and its derivatives. A plausible route could involve the formylation of 2-bromofuran or the bromination of 3-furaldehyde. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like furan[8]. Alternatively, electrophilic bromination of 3-furaldehyde would need to be carefully controlled to achieve the desired regioselectivity. The synthesis of related compounds, such as 3-bromofuran, often involves multi-step sequences to control the position of substitution[9]. Understanding these potential synthetic pathways is crucial for researchers who may need to prepare this compound in-house.

Safety, Handling, and Disposal: A Professional Imperative

2-Bromofuran-3-carbaldehyde is a halogenated organic compound and should be handled with appropriate care.

Table 2: GHS Hazard Information for 2-Bromofuran-3-carbaldehyde

| Hazard Statement | Description |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| Source: PubChem[2] |

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound[10].

-

Ventilation: All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors[11].

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water[12].

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[13].

-

Disposal: Dispose of waste in a designated halogenated organic waste container in accordance with institutional and local regulations. Do not pour down the drain[10][14].

Conclusion: A Path Forward for Researchers

This technical guide has provided a comprehensive framework for understanding and determining the melting and boiling points of 2-Bromofuran-3-carbaldehyde. While the absence of experimentally verified data presents a challenge, it also underscores the opportunity for researchers to contribute to the body of chemical knowledge. By employing the robust experimental protocols detailed herein, and by leveraging the power of computational estimation, scientists and drug development professionals can confidently navigate the physicochemical landscape of this promising heterocyclic compound. The principles and methodologies outlined in this guide are designed to uphold the highest standards of scientific integrity, ensuring that the data generated is both accurate and reliable—a critical foundation for the advancement of any research endeavor.

References

-

PubChem. (n.d.). 2-Bromofuran-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Merck Millipore. (2024, July 2).

- D'Auria, M. (2025, August 5). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.

- Braun Research Group. (n.d.).

- American Chemical Society. (2025, June 4).

- Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

- Google Patents. (n.d.). CN102351815A - Synthesis method of 5-bromo-2-furaldehyde.

- Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.).

- Melting point prediction of organic molecules by deciphering the chemical structure into a n

- HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances.

- Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. PMC.

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of 3-Bromofuran.

- MDPI. (2023, May 31).

- Campus Operations. (n.d.).

- GitHub. (n.d.). Guillaume2126/Melting-point-predictor.

- Scribd. (n.d.).

- OCHEM. (2014, January 30). Melting Point model.

- Temple University. (n.d.).

- Angene Chemical. (2025, April 5).

- Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. PMC.

- Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.).

- ResearchGate. (n.d.).

- ACS Publications. (n.d.).

- Chemistry LibreTexts. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

Sources

- 1. 3-Bromofuran-2-carbaldehyde | 14757-78-9 [sigmaaldrich.com]

- 2. 2-Bromofuran-3-carbaldehyde | C5H3BrO2 | CID 22503568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 6. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. GitHub - Guillaume2126/Melting-point-predictor · GitHub [github.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. hscprep.com.au [hscprep.com.au]

- 11. scienceready.com.au [scienceready.com.au]

- 12. fishersci.com [fishersci.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

Methodological & Application

Application Note: Divergent Synthesis of Polysubstituted Furans and Fused Furopyridines from 2-Bromofuran-3-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol Guide

Executive Summary & Strategic Rationale

In modern drug discovery and materials science, the rapid assembly of complex, polysubstituted heterocycles relies heavily on the use of orthogonally functionalized building blocks.1 represents a highly versatile scaffold for such divergent synthesis[1].

The strategic value of this molecule lies in its dual, mutually exclusive reactive sites:

-

The C2-Bromide: Primed for palladium-catalyzed oxidative addition, enabling carbon-carbon bond formation via Suzuki-Miyaura, Sonogashira, or Stille cross-coupling methodologies[2].

-

The C3-Carbaldehyde: A highly electrophilic center primed for nucleophilic addition, Wittig olefination, or reductive amination.